3-(Diphenylphosphoryl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphoryl)propanoic acid is an organic compound with the molecular formula C15H15O3P It is known for its unique structure, which includes a propanoic acid backbone with a diphenylphosphoryl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Diphenylphosphoryl)propanoic acid typically involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate . The reaction conditions often include a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25 . This method ensures the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Diphenylphosphoryl)propanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Diphenylphosphoryl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in coordination chemistry, forming complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Diphenylphosphino)propionic acid: This compound has a similar structure but with a phosphino group instead of a phosphoryl group.
3-(Hydroxyphenylphosphinyl)propanoic acid: This compound has a hydroxy group attached to the phenyl ring, offering different reactivity and applications.
Uniqueness
3-(Diphenylphosphoryl)propanoic acid is unique due to its diphenylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective.
Properties
CAS No. |
29874-10-0 |
---|---|
Molecular Formula |
C15H15O3P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
3-diphenylphosphorylpropanoic acid |
InChI |
InChI=1S/C15H15O3P/c16-15(17)11-12-19(18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
InChI Key |
NMRMJFIEYIWRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.